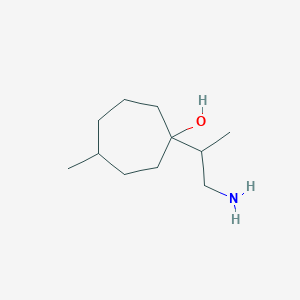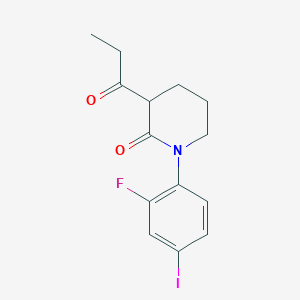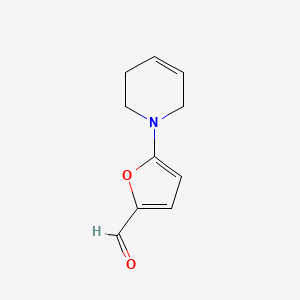![molecular formula C10H19NO2 B13195503 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group, a methyl group, and a hydroxyacetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with formaldehyde and ammonia under controlled conditions to form the aminomethyl group. The hydroxyacetaldehyde group can be introduced through subsequent reactions involving oxidation and reduction steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyacetaldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyacetaldehyde group can undergo redox reactions, influencing cellular pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C10H19NO2/c1-8-4-2-3-5-10(8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3 |
Clé InChI |
KLSXAVKMCFAJLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(CN)C(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




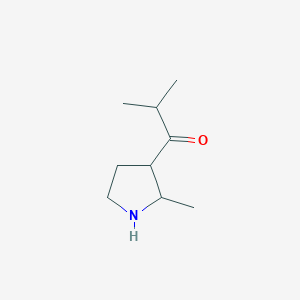
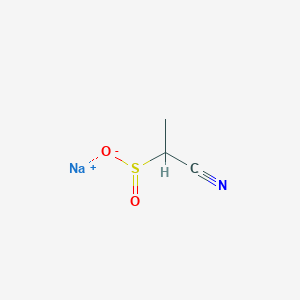
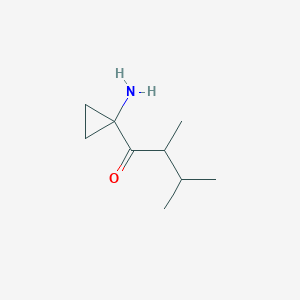
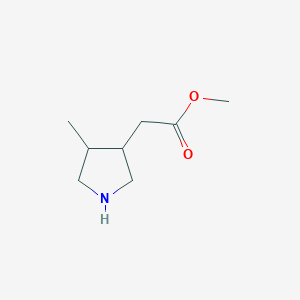
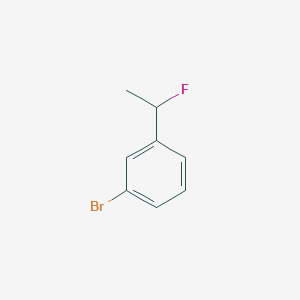
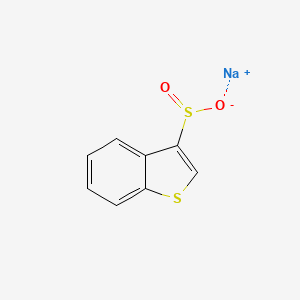
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)
